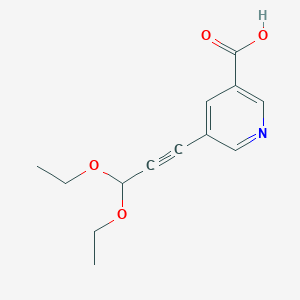

5-(3,3-Diethoxyprop-1-ynyl)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(3,3-diethoxyprop-1-ynyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-3-17-12(18-4-2)6-5-10-7-11(13(15)16)9-14-8-10/h7-9,12H,3-4H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZAKVKWDHHOFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#CC1=CC(=CN=C1)C(=O)O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,3-Diethoxyprop-1-ynyl)pyridine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with pyridine-3-carboxylic acid and 3,3-diethoxyprop-1-yne as the primary starting materials.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the diethoxyprop-1-ynyl group is introduced to the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,3-Diethoxyprop-1-ynyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

5-(3,3-Diethoxyprop-1-ynyl)pyridine-3-carboxylic acid has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: The compound can be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3,3-Diethoxyprop-1-ynyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Structural Features and Molecular Properties

Pyridine-3-carboxylic acid derivatives vary primarily in their substituents at the 5-position. Below is a comparative analysis:

Key Observations :

- Solubility : The diethoxypropynyl group likely improves lipophilicity, contrasting with polar triazolyl or carboxylic acid substituents .

- Coordination Chemistry : Triazolyl and carboxylic acid groups facilitate metal binding, as seen in Co(II) complexes , whereas bulky diethoxypropynyl may hinder coordination.

Biological Activity

5-(3,3-Diethoxyprop-1-ynyl)pyridine-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-(3,3-Diethoxyprop-1-ynyl)pyridine-3-carboxylic acid is CHNO, and it features a pyridine ring substituted with a carboxylic acid group and a diethoxypropynyl side chain. The structural characteristics contribute to its biological activity, particularly its ability to interact with various biological targets.

Anticancer Activity

Research indicates that derivatives of pyridine carboxylic acids exhibit significant anticancer properties. For instance, compounds similar to 5-(3,3-Diethoxyprop-1-ynyl)pyridine-3-carboxylic acid have been studied for their effects on various cancer cell lines, including A549 (human lung adenocarcinoma) cells.

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(3,3-Diethoxyprop-1-ynyl)pyridine-3-carboxylic acid | A549 | TBD | Apoptosis induction |

| Compound X | A549 | 66 | Cytotoxicity via oxidative stress |

| Compound Y | HCT116 | TBD | Inhibition of cell proliferation |

Note: TBD = To Be Determined

In studies involving similar compounds, it was found that certain structural modifications enhanced cytotoxic effects while minimizing toxicity to non-cancerous cells. For example, the introduction of an ethoxy group on the side chain was associated with increased selectivity toward cancer cells.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored, particularly against multidrug-resistant strains of bacteria. It has been shown to exhibit activity against Gram-positive pathogens such as Staphylococcus aureus.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | TBD |

| Escherichia coli | TBD |

| Klebsiella pneumoniae | TBD |

These findings suggest that 5-(3,3-Diethoxyprop-1-ynyl)pyridine-3-carboxylic acid could serve as a lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of pyridine derivatives. For example, a study published in August 2022 characterized various derivatives for their anticancer and antimicrobial activities. The results demonstrated that certain modifications in the molecular structure significantly influenced both the potency and selectivity of these compounds.

In another case study involving a series of pyridine-based compounds, researchers evaluated their effects on cell viability using MTT assays. The results indicated that compounds with specific functional groups exhibited enhanced cytotoxicity against cancer cells while maintaining lower toxicity levels in normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.